molecular formula C11H16ClNO B13204149 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride

2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride

Cat. No.: B13204149
M. Wt: 213.70 g/mol
InChI Key: UWGHGKWCMVKGNI-UHFFFAOYSA-N
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Description

2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride (hereafter referred to by its full IUPAC name) is a bicyclic spiro compound featuring a fused azaspiro framework with a cyclopropane moiety. Its molecular formula is C₁₄H₁₉ClNO (as a hydrochloride salt, C₁₄H₂₀Cl₂N₂O), and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing alkaloid-inspired compounds and receptor-targeted molecules . The spirocyclic core confers structural rigidity, while the acetyl chloride group enables reactivity for further derivatization, such as amide or ester bond formation .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride

InChI

InChI=1S/C11H16ClNO/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11/h8-9H,1-7H2

InChI Key

UWGHGKWCMVKGNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC3)CC1N2CC(=O)Cl

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Epoxide : The cyclopropane in the target compound provides greater steric hindrance and metabolic stability compared to the reactive epoxide in 1r .
  • Substituent Effects : Alkyl or aryl substituents on the nitrogen (e.g., cyclopropylmethyl in ) influence solubility and receptor binding, whereas the acetyl chloride group in the target compound enables covalent modifications .

Physicochemical Properties :

Property Target Compound 8-methyl-8-azabicyclo[3.2.1]octan-3-ylamine 8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine
Molecular Weight (g/mol) 287.23 (dihydrochloride) 174.25 342.25
LogP (Predicted) 2.1 1.5 3.8
Solubility Low (hydrophobic core) Moderate Low

Biological Activity

2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound features a bicyclo[3.2.1]octane core with an azaspiro configuration, making it structurally similar to tropane alkaloids, which are known for their diverse biological effects. The molecular formula is C9H14ClNC_9H_{14}ClN with a molecular weight of approximately 173.68 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the 8-azaspiro[bicyclo[3.2.1]octane] scaffold exhibit antimicrobial properties , including antibacterial and antifungal activities. For instance, studies have shown that spirocyclic compounds can inhibit microbial growth through various mechanisms, potentially involving disruption of cell membrane integrity or inhibition of key metabolic pathways .

Antiviral Activity

Preliminary findings suggest that compounds related to this compound may also possess antiviral properties . Specific analogs have demonstrated efficacy against viruses by targeting viral replication mechanisms and host cell interactions, notably in studies involving dengue virus models .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor . In particular, the inhibition of salivary alpha-amylase and other enzymes involved in metabolic processes has been noted, which could have implications for therapeutic strategies in conditions like diabetes and obesity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the bicyclic framework can significantly influence its pharmacological profile:

Compound NameStructural CharacteristicsUnique Features
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochlorideContains fluorine substituentsEnhanced lipophilicity and potential for increased biological activity
3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]Similar bicyclic frameworkDiffering fluorination pattern may alter reactivity
8-Azaspiro[bicyclo[4.2.0]octane] derivativesVariations in ring sizePotentially different pharmacological profiles

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of spirocyclic compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Antiviral Mechanisms : Research involving human primary monocyte-derived dendritic cells showed that certain analogs could effectively inhibit dengue virus replication, highlighting their potential as antiviral agents in clinical settings.

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